![molecular formula C60H105N2O4P B1139237 Dodecaprenyl-MPDA CAS No. 102850-25-9](/img/structure/B1139237.png)
Dodecaprenyl-MPDA
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Description
Dodecaprenyl-MPDA, also known as Pren C60-MPDA or Pren 12-P , is a chemical compound with the molecular formula C60H105N2O4P . It is a solid substance and is often used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of Dodecaprenyl-MPDA involves complex chemical reactions. One of the key steps in its synthesis is the conversion of undecaprenyl-pyrophosphate to undecaprenyl-phosphate by the membrane integral pyrophosphatase, BacA . Mesoporous polydopamine (MPDA), a natural nanoparticle with excellent biocompatibility and a high loading capacity, is synthesized via a self-aggregation-based method .Molecular Structure Analysis
Dodecaprenyl-MPDA has a complex molecular structure. Its molecular formula is C60H105N2O4P and it has a molecular weight of 949.5 g/mol . The InChIKey of Dodecaprenyl-MPDA is ZUFFTPYDAPOAFB-AVYAWHPOSA-N .Chemical Reactions Analysis
Dodecaprenyl-MPDA can undergo various chemical reactions. For instance, MPDA was used as a carrier to encapsulate hydrophobic perfluoropentane (PFP), and DOX was fixed on the surface of MPDA through Schiff base reaction .Physical And Chemical Properties Analysis
Dodecaprenyl-MPDA has unique physical and chemical properties. It is a solid substance . MPDA has excellent properties including metal ion coupling, surface modifiability, strong drug-carrying capacity, photothermal conversion, universal adhesion, biocompatibility, biodegradability, and responsiveness .Safety And Hazards
properties
IUPAC Name |
diazanium;[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H99O4P.2H3N/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-64-65(61,62)63;;/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H2,61,62,63);2*1H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFTPYDAPOAFB-AVYAWHPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecaprenyl-MPDA |
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